

Application Note: Quantitative Analysis of 2-Methoxy-4-methylbenzonitrile using Reverse-Phase HPLC

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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzonitrile

Cat. No.: B1314089

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Introduction

2-Methoxy-4-methylbenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of final products. This application note describes a simple, rapid, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **2-Methoxy-4-methylbenzonitrile**. The method is suitable for routine quality control analysis, providing excellent linearity, precision, and accuracy.

Chromatographic Conditions

A reverse-phase HPLC method was developed using a C18 column with a mobile phase consisting of acetonitrile and water.^{[1][2]} This approach is well-suited for the separation of aromatic compounds.^{[2][3]} UV detection was employed for the quantification of the analyte.

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile : Water (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 μ L
Detection	UV at 245 nm
Run Time	10 minutes

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[\[4\]](#)[\[5\]](#)[\[6\]](#) The validation parameters are summarized in the table below.

Parameter	Result	Acceptance Criteria (as per ICH)
Retention Time	Approximately 4.5 min	-
Linearity (R^2)	0.9995	$R^2 \geq 0.995$
Range	10 - 150 μ g/mL	80% to 120% of test concentration
Precision (%RSD)	< 1.5%	%RSD \leq 2.0%
Accuracy (%Recovery)	98.5% - 101.2%	98.0% - 102.0%
LOD	0.5 μ g/mL	-
LOQ	1.5 μ g/mL	-

Experimental Protocols

1. Mobile Phase Preparation

- Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
- Combine the solvents in a clean 1 L glass reservoir.
- Mix thoroughly and degas the mobile phase for 15 minutes using sonication or vacuum filtration.

2. Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **2-Methoxy-4-methylbenzonitrile** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

3. Sample Preparation

- Accurately weigh a sample containing an amount of **2-Methoxy-4-methylbenzonitrile** expected to be within the calibration range.
- Dissolve the sample in a suitable volume of mobile phase.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[\[7\]](#)[\[8\]](#)[\[9\]](#)

4. HPLC System Setup and Analysis

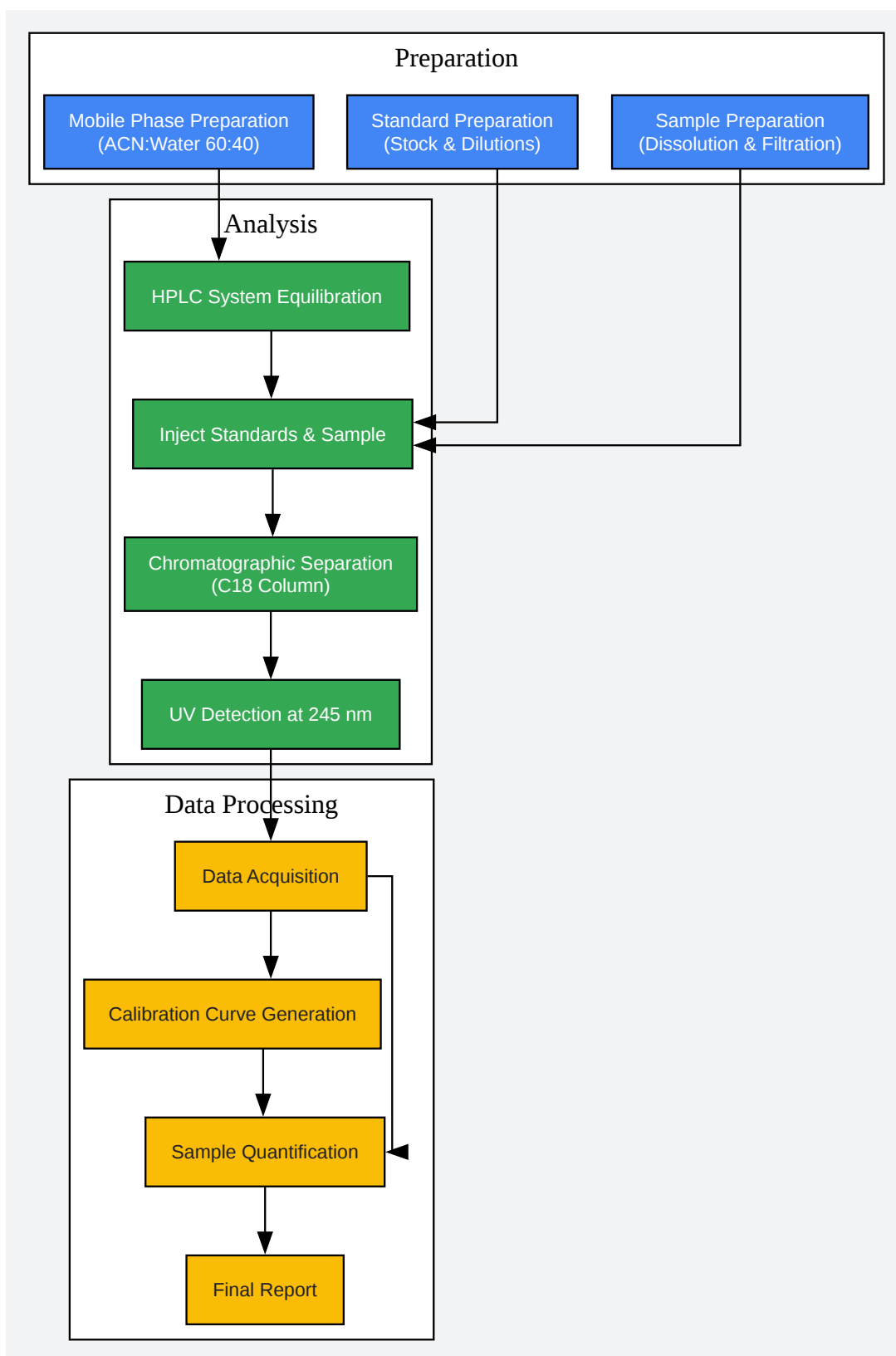
- Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Set the column oven temperature to 30 °C and the UV detector wavelength to 245 nm.

- Inject 10 μL of each standard solution and the sample solution into the HPLC system.
- Record the chromatograms and integrate the peak areas.

5. Data Analysis

- Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.
- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R^2).
- Determine the concentration of **2-Methoxy-4-methylbenzonitrile** in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram



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